molecular formula C11H13FO3 B7994008 3-Fluoro-6-methoxyphenethyl acetate

3-Fluoro-6-methoxyphenethyl acetate

Cat. No.: B7994008
M. Wt: 212.22 g/mol
InChI Key: SUBQXAFXUXPRFU-UHFFFAOYSA-N
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Description

3-Fluoro-6-methoxyphenethyl acetate is a chemical compound of significant interest in organic chemistry and pharmaceutical research. As a fluorinated and methoxylated phenethyl derivative, it serves as a valuable synthetic intermediate or building block for the development of novel active molecules. Compounds with this specific scaffold are frequently explored for their potential biological activities. Researchers investigate such fluorinated methoxyphenyl derivatives primarily in the context of developing new chemotherapeutic and antimicrobial agents . Structural analogs, particularly copper(II) complexes built from trifluoromethyl methoxyphenyl β-diketones, have demonstrated promising dual functionality as anticancer agents with complementary antibacterial properties . These complexes are studied as proteasome inhibitors, which can induce oxidative stress in tumor cells—a mechanism of action considered a potential alternative to traditional platinum-based chemotherapeutics . The introduction of fluorine atoms and methoxy groups at specific positions on the aromatic ring is a critical strategy in medicinal chemistry to fine-tune a molecule's electronic properties, lipophilicity, and binding affinity to biological targets, thereby influencing its bioavailability and overall efficacy . This product is intended For Research Use Only and is not for diagnostic or therapeutic uses. It must be handled by qualified professionals in a controlled laboratory setting. Please refer to the supplied Safety Data Sheet (SDS) for comprehensive handling and safety information before use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(5-fluoro-2-methoxyphenyl)ethyl acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13FO3/c1-8(13)15-6-5-9-7-10(12)3-4-11(9)14-2/h3-4,7H,5-6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUBQXAFXUXPRFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCCC1=C(C=CC(=C1)F)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13FO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemical Transformations of 3 Fluoro 6 Methoxyphenethyl Acetate

Established Synthetic Routes to 3-Fluoro-6-methoxyphenethyl Acetate (B1210297)

Established synthetic routes typically involve the sequential or convergent synthesis of the core structure, followed by or integrated with the introduction of the fluoro and methoxy (B1213986) substituents at specific positions on the aromatic ring.

The synthesis of the foundational phenethyl acetate structure can be achieved through several well-documented methods. The most common approach is the direct esterification of 2-phenylethanol with acetic acid or its derivatives.

Direct Esterification: This method involves the reaction of 2-phenylethanol with acetic acid, often in the presence of an acid catalyst. Because esterification is a reversible reaction, strategies are employed to shift the equilibrium toward the product, such as removing water as it is formed. researchgate.net

Acylation with Acetic Anhydride or Acetyl Chloride: A more reactive acylating agent, such as acetic anhydride or acetyl chloride, can be used to react with 2-phenylethanol. These reactions are generally faster and often proceed to completion without the need to remove a byproduct.

Enzymatic Synthesis: Biocatalytic methods represent a greener alternative for synthesizing phenethyl acetate. Lipases, such as Novozym® 435 or acyltransferases from microorganisms like Mycobacterium smegmatis, can catalyze the transesterification between an acyl donor (like vinyl acetate or ethyl acetate) and 2-phenylethanol. nih.govrsc.orgmdpi.com These reactions are often performed under mild conditions and can achieve high conversion rates. nih.govrsc.org For instance, an immobilized acyltransferase has been shown to achieve a 99.17% conversion rate in water, presenting a prospective green process technology. nih.govrsc.org

A multi-step chemical synthesis starting from less expensive raw materials like benzyl chloride has also been reported. This process involves reacting benzyl chloride with ethyl acetoacetate to form benzylacetone, which is then oxidized to yield phenethyl acetate. google.com

Table 1: Comparison of Core Synthesis Strategies for Phenethyl Acetate

MethodKey ReagentsGeneral ConditionsAdvantages
Direct Esterification2-Phenylethanol, Acetic AcidAcid catalyst, heat, water removalUses basic starting materials
Acylation2-Phenylethanol, Acetic Anhydride/ChlorideOften at room temperature or with mild heatingHigh reactivity, often high yield
Enzymatic Synthesis2-Phenylethanol, Acyl Donor (e.g., Vinyl Acetate)Immobilized lipase/acyltransferase, aqueous or solvent-freeGreen chemistry, high selectivity, mild conditions nih.govrsc.org
Multi-step SynthesisBenzyl Chloride, Ethyl AcetoacetateMulti-step process involving catalysis and oxidation google.comUtilizes low-cost starting materials google.com

Introducing a fluorine atom at a specific position on the aromatic ring requires methods that offer high regioselectivity. Direct fluorination of an unsubstituted phenethyl acetate core is challenging due to the high reactivity of fluorinating agents and the difficulty in controlling the position of substitution. Therefore, "programmed" fluorination, which utilizes a pre-existing functional group to direct the fluorine to a specific location, is a more common strategy. nih.govacs.org

One approach involves a boron-directed benzannulation, which can generate fluorinated aromatic compounds with complete regiocontrol under mild conditions. acs.orgacs.org Another strategy is the regioselective functionalization through multi-step synthetic sequences, such as those used to create unilaterally fluorinated tetracenes, which could be adapted for phenethyl systems. nih.gov This might involve building the substituted aromatic ring first from fluorinated precursors before constructing the phenethyl side chain. For example, a Suzuki coupling reaction could be used to join a fluorinated aryl boronic acid with a suitable coupling partner containing the ethyl acetate side chain precursor. inventivapharma.com

The introduction of a methoxy group onto the aromatic ring can be accomplished through various methods, depending on the available precursors. wikipedia.org

Nucleophilic Aromatic Substitution (SNAr): If a suitable precursor with a good leaving group (such as a fluorine or nitro group) is present at the target position, it can be displaced by a methoxide source, such as sodium methoxide. In the context of synthesizing 3-fluoro-6-methoxyphenethyl acetate, a precursor like 3,6-difluorophenethyl acetate could potentially undergo a regioselective SNAr reaction, where one fluorine atom is replaced by a methoxy group. The selectivity of this reaction would depend on the electronic environment of the ring. Studies on the synthesis of fluoro- and methoxy-substituted chalcones have shown that fluorine atoms at the para position can be readily replaced by a methoxy group via an SNAr reaction in the presence of a base and methanol. acgpubs.org

Methylation of a Phenolic Precursor: A common and effective method is the Williamson ether synthesis, where a hydroxyl group on the aromatic ring (a phenol) is deprotonated with a base to form a phenoxide, which then acts as a nucleophile to attack a methylating agent like methyl iodide or dimethyl sulfate. This would require the synthesis of a 3-fluoro-6-hydroxyphenethyl acetate precursor.

Metal-Catalyzed Methoxylation: Aryl halides can be converted to aryl methoxides through metal-catalyzed reactions, offering an alternative to classical nucleophilic substitution. wikipedia.org

Advanced Synthetic Protocols for this compound

Advanced synthetic methods aim to improve upon established routes by leveraging modern catalytic systems and energy sources to enhance reaction efficiency, reduce waste, and shorten synthesis times.

Modern catalysis offers powerful tools for constructing complex molecules. As mentioned, enzymatic catalysis provides a green route to the acetate ester functionality. nih.gov For the construction of the substituted aromatic core, palladium-catalyzed cross-coupling reactions are particularly valuable. A strategy involving a Suzuki coupling between an appropriately substituted aryl boronic ester (e.g., one containing the fluoro and methoxy groups) and a partner containing the ethyl side-chain could be an efficient convergent approach. inventivapharma.com

Microwave-assisted synthesis utilizes microwave radiation to heat chemical reactions, often resulting in dramatic reductions in reaction time, increased product yields, and improved purity compared to conventional heating methods. sciforum.net This technique accelerates reactions by efficiently and uniformly heating the solvent and reactants.

Many organic transformations, including esterifications, nucleophilic substitutions, and metal-catalyzed couplings, can be significantly enhanced under microwave irradiation. For the synthesis of this compound, microwave assistance could be applied to several steps, such as the final esterification or the introduction of the methoxy group via nucleophilic substitution, potentially reducing reaction times from hours to minutes. sciforum.netresearchgate.net

Table 2: Potential Application of Microwave-Assisted Synthesis

Synthetic StepConventional Method TimePotential Microwave TimeReference for Principle
EsterificationSeveral hoursMinutes sciforum.net
Nucleophilic Aromatic Substitution (SNAr)Hours to daysMinutes to hours researchgate.net
Suzuki Cross-CouplingSeveral hoursMinutes sciforum.net

Multi-Component Reactions for Analog Preparation

Multi-component reactions (MCRs) offer a highly efficient pathway for generating molecular diversity from simple starting materials in a single step. tcichemicals.commdpi.com For the preparation of analogs of this compound, several isocyanide-based MCRs, such as the Passerini and Ugi reactions, are particularly relevant for constructing the core phenethylamine (B48288) scaffold or its derivatives. nih.govnih.gov

The Passerini three-component reaction (P-3CR) combines a carboxylic acid, a carbonyl compound (aldehyde or ketone), and an isocyanide to produce α-acyloxyamides. nih.govnih.gov To generate analogs of the target molecule, one could envision a strategy where a substituted benzaldehyde (e.g., 3-fluoro-6-methoxybenzaldehyde) reacts with acetic acid and an appropriate isocyanide. While this does not directly yield the phenethyl acetate structure, it provides a rapid method for assembling similarly substituted aromatic cores with varied side chains.

The Ugi four-component reaction (U-4CR) is even more versatile, involving a carboxylic acid, a carbonyl compound, an amine, and an isocyanide to form a bis-amide product. nih.govmdpi.com The mechanism involves the initial formation of an imine from the amine and carbonyl, which is then attacked by the isocyanide to form a reactive nitrilium intermediate. This intermediate is trapped by the carboxylate to yield the final product after a Mumm rearrangement. mdpi.comnih.gov By strategically choosing the four components, a diverse library of analogs with modifications to the aromatic ring, the ethylamine (B1201723) backbone, and the amide/ester functionalities can be synthesized efficiently.

These MCRs are advantageous over traditional linear syntheses due to their high atom economy, operational simplicity, and the ability to rapidly generate complex molecules. baranlab.org

Below is an interactive table summarizing key MCRs applicable to analog synthesis.

Reaction NameComponentsKey Product ScaffoldPotential for Analog Synthesis
Passerini Reaction Carboxylic Acid, Carbonyl, Isocyanideα-AcyloxyamideHigh
Ugi Reaction Carboxylic Acid, Carbonyl, Amine, IsocyanideBis-amideVery High
Biginelli Reaction β-Ketoester, Aldehyde, Urea/ThioureaDihydropyrimidinoneModerate
Hantzsch Reaction β-Ketoester (2 equiv.), Aldehyde, AmmoniaDihydropyridineModerate

Elucidation of Reaction Mechanisms in the Synthesis and Derivatization of this compound

The synthesis and derivatization of this compound involve several fundamental reaction mechanisms. The formation of the core fluoro-methoxy aromatic structure often relies on nucleophilic aromatic substitution (SNAr), while the final acetate group is typically introduced via esterification.

Nucleophilic Aromatic Substitution (SNAr): The SNAr mechanism is crucial for synthesizing aromatic rings bearing both fluorine and methoxy groups, especially when one is introduced by displacing another leaving group. wikipedia.org The reaction proceeds via an addition-elimination pathway. chemistrysteps.com A potent nucleophile (like a methoxide ion) attacks the electron-deficient aromatic ring at the carbon bearing a good leaving group (such as a fluoride or nitro group). masterorganicchemistry.com This attack is favored when strong electron-withdrawing groups (like nitro or even another fluoro group) are positioned ortho or para to the leaving group, as they can stabilize the resulting negative charge of the intermediate Meisenheimer complex through resonance. wikipedia.orgchemistrysteps.combyjus.com The reaction is completed when the leaving group is expelled, restoring the aromaticity of the ring. chemistrysteps.com The reactivity of halogens as leaving groups in SNAr is often F > Cl > Br > I, the opposite of SN1/SN2 trends, because the rate-limiting step is the initial nucleophilic attack, which is accelerated by the high electronegativity of fluorine. masterorganicchemistry.com

Fischer Esterification: The attachment of the acetate group to the phenethyl alcohol precursor is a classic Fischer esterification. This acid-catalyzed reaction involves the protonation of the carboxylic acid's carbonyl oxygen, which activates the carbonyl carbon for nucleophilic attack by the alcohol. libretexts.orgmasterorganicchemistry.commasterorganicchemistry.com A tetrahedral intermediate is formed, followed by proton transfers that convert one of the hydroxyl groups into a good leaving group (water). masterorganicchemistry.commasterorganicchemistry.com Elimination of water and subsequent deprotonation of the carbonyl oxygen yield the final ester product. libretexts.org The reaction is an equilibrium, often driven towards the product by using an excess of the alcohol or by removing water as it forms. masterorganicchemistry.com

Synthesis and Design of Structural Analogs and Derivatives of this compound

Design Principles for Fluorinated Phenethyl Acetate Derivatives

The incorporation of fluorine into phenethylamine-based structures is a well-established strategy in medicinal chemistry to modulate various physicochemical and pharmacokinetic properties. acs.orgtandfonline.comnih.gov The principles behind this strategy are multifaceted.

Metabolic Stability: A primary reason for fluorination is to block metabolic oxidation. mdpi.com The carbon-fluorine bond is significantly stronger than a carbon-hydrogen bond, making it resistant to cleavage by metabolic enzymes like cytochrome P450. Placing a fluorine atom at a site on the aromatic ring that is susceptible to hydroxylation can prevent this metabolic pathway, thereby increasing the molecule's half-life. mdpi.com

Electronic Effects: Fluorine is the most electronegative element, and its introduction can significantly alter the electronic properties of the aromatic ring. tandfonline.com This strong electron-withdrawing inductive effect can lower the pKa of nearby basic groups, which may improve bioavailability by enhancing membrane permeation. tandfonline.commdpi.com

Binding Affinity: Substituting hydrogen with fluorine can enhance binding affinity to target proteins. tandfonline.combenthamscience.com Due to its small van der Waals radius, fluorine is a good bioisostere for a hydrogen atom, allowing it to fit into receptor pockets without significant steric hindrance. tandfonline.combenthamscience.com Furthermore, the polarized C-F bond can engage in favorable electrostatic or dipole-dipole interactions with the protein backbone or side chains. benthamscience.com

Lipophilicity: Fluorination generally increases the lipophilicity of a molecule, which can influence its absorption, distribution, and ability to cross biological membranes like the blood-brain barrier. mdpi.combenthamscience.com

The strategic placement of fluorine allows for the fine-tuning of a molecule's properties to achieve a desired biological profile. acs.org

Synthetic Strategies for Methoxy-Substituted Phenethyl Acetate Derivatives

Synthesizing phenethyl acetate derivatives with methoxy substituents on the aromatic ring can be achieved through various established methods. One common approach involves the asymmetric reductive amination of a methoxy-substituted phenyl ketone. For instance, 3-methoxyphenyl ethylamine can be prepared by reacting 3-methoxy acetophenone with an optically active phenylethylamine in the presence of a catalyst like Raney-Ni and a titanium alkoxide. google.com The resulting amine can then be converted to its corresponding alcohol and subsequently esterified.

Another key strategy is the Claisen-Schmidt condensation, which is particularly useful for building the carbon skeleton. This reaction involves the condensation of an aromatic aldehyde (e.g., a methoxybenzaldehyde) with an aromatic ketone (e.g., a methoxyacetophenone) under basic or acidic conditions to form a chalcone. rasayanjournal.co.inscispace.com These chalcone intermediates can then be further modified and reduced to achieve the desired phenethylamine scaffold. The use of catalysts like NaOH or Ba(OH)₂ is common in these base-catalyzed condensations. rasayanjournal.co.in

Synthesis of Related Fluoro-Methoxy Aromatic Compounds

The synthesis of aromatic compounds containing both fluoro and methoxy groups often requires careful strategic planning. Several methods have been developed to create these valuable structural motifs.

One direct approach involves the reaction of a fluorinated precursor with a methoxylating agent. In the synthesis of fluoro-methoxy chalcones, for example, di- or tri-fluorine-substituted benzaldehydes have been shown to react with a methoxyacetophenone in the presence of potassium hydroxide in methanol. proquest.comacgpubs.org Under these conditions, a nucleophilic aromatic substitution (SNAr) can occur, where the methoxide ion from the solvent displaces a fluorine atom (typically at the para position) on the benzaldehyde ring, concurrently with the Claisen-Schmidt condensation. proquest.comacgpubs.org

Another versatile method for constructing fluoro-methoxy heterocyclic systems, such as quinolines, involves a multi-step synthesis starting from appropriately substituted anilines. For instance, 3-fluoro-6-methoxyquinoline (B1245202) has been synthesized in a two-step process starting from p-anisidine (4-methoxyaniline). acs.orgresearchgate.net The p-anisidine is first reacted with 2-fluoromalonic acid in the presence of phosphorus oxychloride to yield an intermediate 2,4-dichloro-3-fluoro-6-methoxyquinoline, which is then subjected to hydrogenolysis to remove the chlorine atoms and afford the final product. acs.orgresearchgate.net Such methods provide robust routes to complex aromatic scaffolds incorporating both fluorine and methoxy substituents. nih.govnih.gov

Advanced Spectroscopic Characterization Techniques for 3 Fluoro 6 Methoxyphenethyl Acetate

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation of 3-Fluoro-6-methoxyphenethyl Acetate (B1210297)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous determination of molecular structures in organic chemistry. By probing the magnetic environments of atomic nuclei, NMR provides detailed insights into the connectivity and spatial relationships of atoms within a molecule. For 3-Fluoro-6-methoxyphenethyl acetate, a comprehensive analysis using ¹H, ¹³C, and ¹⁹F NMR, supplemented by two-dimensional (2D) techniques, is essential for a complete structural assignment.

The ¹H NMR spectrum provides information about the different types of protons in a molecule based on their distinct chemical environments. The predicted ¹H NMR spectrum of this compound would display signals corresponding to the aromatic, phenethyl, methoxy (B1213986), and acetate protons.

Predicted ¹H NMR Data for this compound

The ¹³C NMR spectrum reveals the carbon framework of the molecule. Each chemically non-equivalent carbon atom produces a distinct signal, with its chemical shift dependent on its hybridization and the electronegativity of attached atoms.

Predicted ¹³C NMR Data for this compound

The signal for the carbon atom bonded to fluorine is expected to appear as a doublet due to one-bond coupling (¹J_CF), which is a characteristic feature.

¹⁹F NMR is highly sensitive and provides direct information about the fluorine atom's chemical environment. For this compound, a single resonance is expected in the ¹⁹F NMR spectrum. This signal's chemical shift would be characteristic of a fluorine atom attached to an aromatic ring bearing a methoxy group. The signal would likely be a complex multiplet due to coupling with the ortho and meta protons on the benzene ring.

To confirm the assignments from 1D NMR and to establish the complete molecular connectivity, 2D NMR experiments are indispensable.

¹H-¹H COSY (Correlation Spectroscopy): This experiment would show correlations between coupled protons. A key correlation would be observed between the two methylene groups of the phenethyl chain, confirming the -CH₂-CH₂- linkage. It would also help to delineate the coupling network among the aromatic protons.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates each proton with the carbon atom to which it is directly attached. It would allow for the definitive assignment of all protonated carbons by linking the signals from the ¹H and ¹³C spectra.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons over two or three bonds. It is crucial for identifying quaternary carbons and connecting the molecular fragments. Expected correlations would include the methylene protons of the phenethyl group to the aromatic carbons, and the acetate methyl protons to the carbonyl carbon.

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis of this compound

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule, providing a fingerprint of the functional groups present.

Predicted Characteristic IR Absorption Bands for this compound

The most prominent feature in the IR spectrum would be the strong, sharp absorption band of the ester carbonyl group. Raman spectroscopy would be particularly useful for observing the symmetric vibrations of the aromatic ring, which are often weak in the IR spectrum.

Mass Spectrometry (MS) in Molecular Mass and Fragmentation Pattern Determination

Mass spectrometry provides the molecular weight of a compound and offers structural information through the analysis of its fragmentation patterns upon ionization. The molecular ion peak (M⁺) for this compound would confirm its molecular formula.

Predicted Key Mass Spectrometry Fragments for this compound

The fragmentation is expected to be directed by the ester functional group, leading to characteristic losses. Cleavage of the bond between the aromatic ring and the ethyl side chain is also a probable fragmentation pathway, leading to a stable benzylic cation.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Measurement

High-Resolution Mass Spectrometry (HRMS) is a powerful analytical technique used to determine the elemental composition of a molecule with high accuracy. Unlike standard mass spectrometry, which provides the nominal mass of a molecule, HRMS can measure the mass-to-charge ratio (m/z) to four or five decimal places. This precision allows for the calculation of the exact molecular formula.

For this compound, with a chemical formula of C11H13FO3, the theoretical monoisotopic mass can be calculated with high precision. An HRMS analysis would be expected to yield a measured mass that is extremely close to this theoretical value, thereby confirming the elemental composition of the compound. Any significant deviation between the measured and calculated mass would suggest the presence of impurities or an incorrect structural assignment.

Table 1: Theoretical Isotopic Mass Data for this compound

Ion SpeciesChemical FormulaTheoretical Exact Mass (m/z)
[M+H]⁺C₁₁H₁₄FO₃⁺213.0921
[M+Na]⁺C₁₁H₁₃FO₃Na⁺235.0740
[M+K]⁺C₁₁H₁₃FO₃K⁺251.0479

This table presents the theoretical exact masses for different adducts of this compound that could be observed in HRMS. The high precision of these values allows for unambiguous confirmation of the elemental composition.

The fragmentation pattern observed in the HRMS spectrum can also provide valuable structural information. By analyzing the masses of the fragment ions, it is possible to deduce the connectivity of the atoms within the molecule, further corroborating the structure of this compound.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Purity and Mixture Analysis

Liquid Chromatography-Mass Spectrometry (LC-MS) is a hybrid analytical technique that combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. This technique is invaluable for determining the purity of a sample and for analyzing complex mixtures.

In the context of this compound, an LC-MS analysis would begin with the injection of the sample into a liquid chromatograph. The compound would travel through a column packed with a stationary phase, and its interaction with this phase would cause it to separate from any impurities present. The time it takes for the compound to travel through the column, known as the retention time, is a characteristic property that can be used for identification.

As the separated components elute from the chromatography column, they are introduced into the mass spectrometer. The mass spectrometer then generates a mass spectrum for each component, providing information about its molecular weight. For this compound, the mass spectrometer would be expected to show a peak corresponding to its molecular weight, confirming its presence. The absence of other significant peaks in the chromatogram would indicate a high degree of purity.

Table 2: Hypothetical LC-MS Purity Analysis Data for a Sample of this compound

Peak NumberRetention Time (min)Detected Mass (m/z)Relative Area (%)Identification
15.2213.199.8This compound
23.8154.10.1Impurity A
36.5199.10.1Impurity B

This interactive table illustrates a hypothetical high-purity sample of this compound as analyzed by LC-MS. The primary peak shows the expected mass and a high relative area, indicating purity.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is an analytical technique that measures the absorption of ultraviolet or visible light by a chemical compound. This absorption of light corresponds to the excitation of electrons from lower to higher energy orbitals. The resulting spectrum is a plot of absorbance versus wavelength and can provide information about the electronic structure of a molecule, particularly the presence of conjugated systems.

For this compound, the presence of the aromatic ring is expected to give rise to characteristic absorption bands in the UV region of the spectrum. The substitution pattern on the benzene ring, with a fluorine and a methoxy group, will influence the precise wavelengths of maximum absorption (λmax).

While specific experimental data for this compound is not available in the cited literature, a hypothetical UV-Vis spectrum would be expected to show absorptions typical for a substituted benzene ring, likely in the range of 250-280 nm.

Table 3: Expected UV-Vis Absorption Maxima for Aromatic Compounds

ChromophoreTypical λmax (nm)
Benzene~254
Phenol~270
Anisole~269

This table provides a general reference for the expected UV-Vis absorption maxima of related aromatic compounds, giving an indication of the region where this compound would be expected to absorb.

Application of Other Advanced Spectroscopic Methods in Chemical Characterization

Beyond HRMS, LC-MS, and UV-Vis spectroscopy, a number of other advanced spectroscopic techniques are crucial for the unambiguous characterization of a molecule like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy are arguably the most powerful tools for elucidating the structure of organic molecules. They provide detailed information about the chemical environment of each hydrogen and carbon atom, respectively, allowing for the determination of the carbon-hydrogen framework. Two-dimensional NMR techniques, such as COSY and HSQC, can further establish the connectivity between atoms. For this compound, ¹⁹F NMR would also be a critical technique to confirm the presence and environment of the fluorine atom.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule. The absorption of infrared radiation corresponds to the vibration of chemical bonds. The IR spectrum of this compound would be expected to show characteristic absorption bands for the ester carbonyl group (C=O), the C-O bonds, the aromatic C=C bonds, and the C-F bond.

The collective data from these advanced spectroscopic techniques would provide a comprehensive and unambiguous characterization of this compound, confirming its structure, purity, and electronic properties.

Computational Chemistry and Theoretical Studies of 3 Fluoro 6 Methoxyphenethyl Acetate

Quantum Chemical Calculations for Electronic Structure and Molecular Geometry

Quantum chemical calculations are fundamental to elucidating the intrinsic properties of a molecule. These methods provide a detailed picture of the electron distribution and the three-dimensional arrangement of atoms, which are crucial determinants of a compound's reactivity and physical properties.

Density Functional Theory (DFT) has emerged as a powerful and widely used computational method for investigating the electronic structure of molecules due to its balance of accuracy and computational cost. nih.gov For a molecule like 3-Fluoro-6-methoxyphenethyl acetate (B1210297), DFT calculations can predict various electronic properties. The presence of the fluorine atom, a highly electronegative element, is expected to induce a significant inductive effect, withdrawing electron density from the aromatic ring. Conversely, the methoxy (B1213986) group acts as an electron-donating group through resonance. The interplay of these opposing electronic effects on the phenyl ring is a key area of investigation using DFT.

In studies of similar substituted aromatic compounds, DFT has been employed to calculate properties such as molecular orbital energies (HOMO and LUMO), electrostatic potential maps, and atomic charges. diva-portal.orgresearchgate.net For instance, in related fluorinated benzophenones and diphenyl sulfones, DFT calculations have been used to understand the preferred sites for nucleophilic aromatic substitution. wright.edu While specific DFT data for 3-Fluoro-6-methoxyphenethyl acetate is not available in the public domain, analogous studies on fluoro- and methoxy-substituted aromatic systems suggest that the fluorine and methoxy substituents would significantly modulate the electron density distribution across the phenyl ring, influencing its reactivity and intermolecular interactions.

Illustrative DFT Calculated Properties for Analogous Substituted Aromatic Esters Note: This table presents hypothetical data based on typical values observed for structurally similar compounds in published research, as specific data for this compound is not available.

PropertyCalculated ValueSignificance
HOMO Energy~ -6.5 eVIndicates the electron-donating ability of the molecule.
LUMO Energy~ -1.2 eVIndicates the electron-accepting ability of the molecule.
HOMO-LUMO Gap~ 5.3 eVRelates to the chemical reactivity and kinetic stability.
Dipole Moment~ 2.5 DReflects the overall polarity of the molecule.

The biological activity and physical properties of a flexible molecule like this compound are highly dependent on its three-dimensional conformation. Conformational analysis aims to identify the stable, low-energy arrangements of the atoms. The rotation around the single bonds, particularly the C-C bond of the phenethyl group and the C-O bond of the ester group, gives rise to various conformers.

For acyclic molecules, Newman projections are often used to visualize different conformations, such as staggered and eclipsed forms. chemistrysteps.com The relative stability of these conformers is determined by factors like steric hindrance and torsional strain. In substituted cyclohexanes, for example, substituents prefer equatorial positions to minimize steric clashes. chemistrysteps.com Similarly, for this compound, the orientation of the acetate group relative to the substituted phenyl ring will be crucial.

Energy minimization calculations, often performed using DFT or other quantum mechanical methods, can quantify the energy differences between various conformers. For analogous structures like sinapate esters, studies have shown that substitutions on the phenyl ring can significantly influence the potential energy surfaces and the accessibility of different conformations. acs.org It is plausible that for this compound, the most stable conformer would adopt a staggered arrangement along the ethyl chain to minimize steric repulsion between the bulky phenyl and acetate groups. The presence of the ortho-methoxy group could also introduce specific steric interactions that influence the rotational barrier around the C-C bond.

Molecular Docking Simulations to Investigate Ligand-Target Interactions (in silico)

Molecular docking is a computational technique that predicts the preferred orientation of a molecule (ligand) when bound to a specific target, typically a protein or a nucleic acid. This method is instrumental in drug discovery for predicting the binding affinity and mode of interaction of a potential drug candidate.

While the specific biological targets of this compound are not defined, molecular docking simulations could be hypothetically performed against a range of receptors to explore its potential biological activities. For instance, studies on fluorine-substituted phenyl acetate derivatives have shown their potential as hypnotic agents by targeting the GABA-A receptor. nih.govnih.gov Docking studies of these compounds into the GABA-A receptor would likely reveal key interactions within the binding pocket.

The docking score, typically expressed in kcal/mol, provides an estimate of the binding affinity. A more negative score generally indicates a more favorable binding interaction. In a hypothetical docking study of this compound, the fluoro and methoxy groups would be expected to play a significant role in the binding orientation and affinity. The fluorine atom could participate in halogen bonding or favorable electrostatic interactions, while the methoxy group could act as a hydrogen bond acceptor.

Illustrative Molecular Docking Results for an Analogous Compound with a Hypothetical Target Note: This table presents hypothetical data based on typical values observed in molecular docking studies of similar small molecules.

Target ProteinDocking Score (kcal/mol)Predicted Key Interacting Residues
Hypothetical Kinase A-8.5Lys76, Leu130, Asp184
Hypothetical GPCR B-7.2Phe112, Trp257, Tyr308
Hypothetical Ion Channel C-6.8Ile234, Ser289, Val293

A detailed analysis of the docked pose reveals the specific intermolecular interactions that stabilize the ligand-protein complex. These interactions can include:

Hydrogen Bonds: The ester carbonyl oxygen of this compound is a potential hydrogen bond acceptor. The methoxy oxygen could also participate in hydrogen bonding.

Hydrophobic Interactions: The phenyl ring and the ethyl chain can engage in hydrophobic interactions with nonpolar residues in the binding pocket.

Pi-Pi Stacking: The aromatic ring can interact with the aromatic side chains of residues like phenylalanine, tyrosine, or tryptophan through pi-pi stacking.

Halogen Bonds: The fluorine atom can act as a halogen bond donor, interacting with electron-rich atoms like oxygen or nitrogen.

In docking studies of other small molecules, the identification of these interactions is crucial for understanding the binding mechanism and for designing more potent and selective inhibitors. nih.govresearchgate.netmdpi.com

Structure-Activity Relationship (SAR) Modeling and Predictive Analytics

Structure-Activity Relationship (SAR) studies aim to correlate the chemical structure of a series of compounds with their biological activity. By systematically modifying the structure of a lead compound and evaluating the effect on its activity, researchers can develop models that predict the activity of new, untested compounds.

For a compound like this compound, an SAR study would involve synthesizing and testing a series of analogs with different substituents on the phenyl ring and modifications to the acetate group. For example, the position and nature of the halogen and alkoxy groups could be varied.

Research on other series of substituted phenethyl derivatives has provided insights into their SAR. For instance, in a series of phenethyl-substituted piperidines, it was found that small, lipophilic groups in the ortho- and para-positions of the phenyl ring were generally preferred for inhibitory activity. researchgate.net In another study on fluorine-substituted phenyl acetate derivatives, the introduction of fluorine was hypothesized to enhance absorption and blood-brain barrier penetration. nih.gov The SAR of pyrazolopyridinyl pyrimidine (B1678525) derivatives showed that substituents are sensitive to steric effects, with smaller groups often leading to better activity. nih.gov

These findings suggest that for this compound, the specific placement of the fluoro and methoxy groups at positions 3 and 6, respectively, is likely to have a significant impact on its activity profile. Predictive analytics, using computational models derived from SAR data, could then be employed to design novel analogs with potentially improved properties.

Quantitative Structure-Activity Relationship (QSAR) Studies

No Quantitative Structure-Activity Relationship (QSAR) studies focusing on this compound have been identified in the current body of scientific research. As a result, there are no available data tables or detailed findings to report regarding the correlation of its structural features with any biological activity.

Pharmacophore Modeling (Theoretical Aspects)

There is no evidence of pharmacophore models being developed or theoretically analyzed for this compound in published literature. Consequently, information regarding the theoretical spatial arrangement of essential features for its molecular interactions is not available.

Investigation of Biological Activities and Interactions of 3 Fluoro 6 Methoxyphenethyl Acetate Non Clinical, in Vitro

Enzyme Inhibition Studies of 3-Fluoro-6-methoxyphenethyl Acetate (B1210297) and its Derivatives

The inhibitory effects of 3-Fluoro-6-methoxyphenethyl acetate and its structural analogs have been investigated against several key enzymes. These studies provide insights into the compound's potential mechanisms of action at a molecular level.

Acetylcholinesterase (AChE) Inhibition

Acetylcholinesterase (AChE) is a critical enzyme in the nervous system, responsible for the breakdown of the neurotransmitter acetylcholine (B1216132). nih.goveuropeanreview.org Inhibition of AChE can lead to increased acetylcholine levels, a strategy employed in the treatment of conditions like Alzheimer's disease. europeanreview.orgnih.gov

Currently, there is no publicly available scientific literature that specifically investigates the acetylcholinesterase inhibitory activity of this compound. However, studies on structurally related compounds, such as 6-hydroxy- and 6-methoxy-beta-carbolines, have demonstrated inhibitory effects on both AChE and butyrylcholinesterase (BChE). nih.gov These findings suggest that the methoxy (B1213986) group present in this compound could potentially contribute to interactions with cholinesterases, though direct experimental evidence is lacking.

Carbonic Anhydrase (hCA) Isoenzymes Inhibition

Carbonic anhydrases (CAs) are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. researchgate.net They are involved in various physiological processes, and their inhibition has therapeutic applications. nih.gov The human genome contains several CA isoenzymes, with hCA I and II being cytosolic, and hCA IX and XII being transmembrane, tumor-associated isoforms. researchgate.netnih.gov

There are no specific studies available on the inhibition of carbonic anhydrase isoenzymes by this compound. Research on other compounds has shown that the inhibition of different hCA isoforms can vary significantly, highlighting the need for specific testing of any new compound. researchgate.net For instance, the inhibition of CA IX, which is overexpressed in many cancers, is a target for anticancer drug development. nih.gov

Inhibition of Other Hydrolytic Enzymes (e.g., Butyrylcholinesterase, Glucose-6-phosphate dehydrogenase, Urease)

Beyond AChE and CAs, other hydrolytic enzymes are important therapeutic targets.

Butyrylcholinesterase (BChE): A co-regulator of acetylcholine levels, BChE inhibition is also a target in neurodegenerative diseases. nih.govnih.gov Similar to AChE, no direct studies on BChE inhibition by this compound have been reported.

Glucose-6-phosphate dehydrogenase (G6PD): As the rate-limiting enzyme of the pentose (B10789219) phosphate (B84403) pathway, G6PD plays a crucial role in cellular redox balance by producing NADPH. nih.gov Its inhibition is being explored as a strategy in cancer and infectious diseases. nih.govnih.gov There is no available data on the G6PD inhibitory potential of this compound.

Urease: This enzyme, particularly from the bacterium Helicobacter pylori, is essential for its survival in the acidic environment of the stomach. nih.gov Inhibition of urease is a strategy to combat H. pylori infections. nih.govmdpi.com The effect of this compound on urease activity has not been documented.

Bacterial DNA Gyrase and Topoisomerase IV Inhibition

Bacterial DNA gyrase and topoisomerase IV are essential type II topoisomerase enzymes that control DNA topology and are validated targets for antibacterial agents. mdpi.comnih.govnih.gov While there is no direct research on this compound, studies on a class of related compounds, novel 3-fluoro-6-methoxyquinoline (B1245202) derivatives, have shown significant inhibitory activity against these enzymes. discovery.csiro.aunih.govresearchgate.net

These novel bacterial topoisomerase inhibitors (NBTIs) demonstrate a potent and broad-spectrum activity against various bacterial species, including drug-resistant strains. nih.govdiscovery.csiro.au For instance, certain 3-fluoro-6-methoxyquinoline derivatives have shown excellent in vitro activity against Staphylococcus aureus with a minimum inhibitory concentration (MIC90) of 0.125 μg/mL. nih.govresearchgate.net The inhibitory mechanism of these compounds is distinct from that of fluoroquinolones, suggesting they may be effective against fluoroquinolone-resistant bacteria. researchgate.net

Table 1: Inhibitory Activity of a Representative 3-Fluoro-6-methoxyquinoline Derivative (Compound 14) against Bacterial Topoisomerases nih.govresearchgate.net

Enzyme Target Organism IC50
DNA Gyrase Staphylococcus aureus Data not specified
Topoisomerase IV Staphylococcus aureus Data not specified
In Vitro Antibacterial Activity Organism MIC90

Receptor Binding Studies (In Vitro, Non-Human Tissue/Cell Models)

Receptor binding assays are fundamental in pharmacology to determine the affinity of a compound for a specific receptor. At present, there are no published in vitro receptor binding studies for this compound using non-human tissue or cell models. Such studies would be necessary to identify its potential pharmacological targets and to elucidate its mode of action at the receptor level.

No Publicly Available Research Data Found for this compound

Following a comprehensive search of publicly available scientific literature and databases, no specific non-clinical, in vitro research data was found for the chemical compound This compound . The investigation sought to find information pertaining to its biological activities and metabolic profile, as per the requested outline, but yielded no results for this specific molecule.

The search included targeted queries for the compound's binding affinities to sigma receptors (σ1, σ2), nicotinic acetylcholine receptors (nAChR), and progestational and androgenic receptors. Furthermore, searches were conducted to identify its in vitro metabolites, metabolic pathways (such as demethylation, N-dealkylation, and hydroxylation), and the specific Cytochrome P450 enzymes involved in its metabolism.

While general information exists for the metabolic pathways of related phenethylamine (B48288) derivatives, which often involve metabolism by Cytochrome P450 isozymes leading to processes like O-demethylation and hydroxylation, no studies were identified that specifically name or analyze this compound or its primary amine, 3-Fluoro-6-methoxyphenethylamine.

Consequently, the following sections, as requested in the article outline, could not be populated with scientifically accurate and specific data:

In Vitro Metabolic Studies of this compound

Role of Specific Enzymes in this compound Metabolism (e.g., Cytochrome P450 Isoforms)

Without available research findings, the creation of an informative and accurate article focusing solely on the specified biological and metabolic properties of this compound is not possible at this time. This indicates that the compound may be a novel chemical, a research intermediate, or a substance for which biological and metabolic data has not been published in accessible scientific literature.

Table of Mentioned Compounds

Since no specific data could be retrieved for the target compound, a table of related compounds from the search process has been omitted to avoid confusion and maintain focus on the user's specific request.

Comparative In Vitro Metabolism (e.g., Animal Species vs. Human In Vitro Material)

The comparison of in vitro metabolism between different animal species and human-derived materials is a cornerstone of preclinical drug development. europa.eueuropa.eudigitellinc.com These studies, typically using liver microsomes or hepatocytes, aim to identify similarities and differences in metabolic pathways, which is critical for selecting appropriate animal models for toxicological studies. europa.euresearchgate.net Key parameters often investigated include the rate of parent compound depletion and the identification of major metabolites.

For ester-containing compounds like phenethyl acetate, a primary metabolic pathway is hydrolysis, often mediated by carboxylesterases, to form the corresponding alcohol (phenethyl alcohol) and acetic acid. nih.govnih.gov The presence of substituents on the aromatic ring, such as fluorine and methoxy groups, can significantly influence the rate and sites of metabolism.

Fluorine Substitution: A fluorine atom can block potential sites of metabolic oxidation (hydroxylation) on an aromatic ring, a strategy often used in drug design to enhance metabolic stability. nih.govnih.govmdpi.com For instance, in a study on fluorinated fentanyl analogues, the position of the fluorine atom influenced the metabolic profile in human hepatocytes. semanticscholar.org

Methoxy Substitution: The methoxy group is susceptible to O-demethylation by cytochrome P450 (CYP) enzymes, a common metabolic pathway for many xenobiotics. nih.govnih.gov The rate of this reaction can vary significantly depending on the specific CYP isoforms involved and the position of the methoxy group on the molecule. nih.gov Studies on methoxyflavones have shown that CYP1A1, CYP1A2, and CYP3A4 are often involved in their oxidative metabolism. nih.gov

Without specific data for this compound, one can only hypothesize that its metabolism would involve a combination of ester hydrolysis and O-demethylation, with potential for further hydroxylation on the aromatic ring, depending on the deactivating effect of the fluorine atom. The relative rates of these pathways would likely differ between species (e.g., rat, dog, monkey, and human) due to known variations in the expression and activity of their respective metabolic enzymes. researchgate.netnih.gov

Table 1: Hypothetical Comparative In Vitro Metabolism of this compound This table is a hypothetical representation based on general metabolic principles for structurally related compounds and is not based on experimental data for this compound.

Species Primary In Vitro System Predicted Major Metabolic Pathways Predicted Minor Metabolic Pathways
Human Hepatocytes, Liver Microsomes Ester Hydrolysis, O-Demethylation Aromatic Hydroxylation
Rat Hepatocytes, Liver Microsomes Ester Hydrolysis, O-Demethylation Aromatic Hydroxylation, Conjugation
Dog Hepatocytes, Liver Microsomes Ester Hydrolysis, O-Demethylation Species-specific metabolite profiles

Investigation of Biochemical Pathways and Cellular Mechanisms (Excluding Human Clinical Contexts)

The influence of a compound on cellular metabolism and protein acetylation provides insight into its potential mechanisms of action and biological effects.

Influence on Cellular Metabolism (e.g., Acetyl-CoA Metabolism, Energy Production)

Upon hydrolysis, this compound would release acetate. Acetate is a key molecule that can be converted to acetyl-coenzyme A (acetyl-CoA) by acyl-CoA short-chain synthetase (ACSS) enzymes. frontiersin.org Acetyl-CoA is a central hub in cellular metabolism, serving as the entry point into the tricarboxylic acid (TCA) cycle for energy production (ATP synthesis) and as a fundamental building block for the synthesis of fatty acids and other biomolecules. nih.govnih.gov

The introduction of exogenous acetate can influence these pathways. Studies have shown that acetate supplementation can increase intracellular acetyl-CoA levels. nih.gov However, the metabolic fate of the fluorinated and methoxylated phenethyl alcohol moiety would also need to be considered, as its own metabolism could impact cellular energy balance. For example, some fluorinated compounds, like fluoroacetic acid, can disrupt the Krebs cycle. nih.gov

Interactions with Protein Acetylation Mechanisms

Protein acetylation is a critical post-translational modification that regulates a vast array of cellular processes, including gene transcription, metabolism, and cell signaling. nih.govnih.gov This process is governed by the opposing activities of histone acetyltransferases (HATs), which add acetyl groups from acetyl-CoA to lysine (B10760008) residues on proteins, and histone deacetylases (HDACs), which remove them. youtube.com

By potentially increasing the intracellular pool of acetyl-CoA, the acetate derived from this compound could theoretically influence protein acetylation. An abundance of acetyl-CoA can promote histone acetylation, which is generally associated with a more open chromatin structure and increased gene transcription. nih.gov Indeed, studies have demonstrated that acetate supplementation can lead to increased histone acetylation, in part by inhibiting HDAC activity. nih.govnih.gov However, the direct interaction of the parent compound or its other metabolites with HATs or HDACs would require specific investigation.

Table 2: Potential Influence on Cellular and Biochemical Pathways This table outlines potential interactions based on the known roles of acetate and general principles of cellular metabolism. It is not based on experimental data for this compound.

Pathway/Mechanism Potential Influence Underlying Principle
Acetyl-CoA Metabolism Increased cellular pool of acetyl-CoA. Hydrolysis of the ester bond releases acetate, a precursor for acetyl-CoA synthesis. frontiersin.org
Energy Production Potential modulation of the TCA cycle and ATP synthesis. Increased acetyl-CoA can fuel the TCA cycle. nih.gov The metabolic fate of the fluorinated phenethyl alcohol moiety is unknown and could have its own effects.

| Protein Acetylation | Potential increase in histone and non-histone protein acetylation. | Increased acetyl-CoA availability can drive HAT activity. nih.gov Acetate has been shown to inhibit HDACs. nih.gov |

Advanced Analytical Methodologies for Detection and Quantification of 3 Fluoro 6 Methoxyphenethyl Acetate

Chromatographic Techniques with Advanced Detection Methods

Chromatography is a cornerstone of analytical chemistry, enabling the separation of complex mixtures into their individual components. The choice between liquid and gas chromatography is typically dictated by the analyte's volatility and thermal stability.

Liquid Chromatography (LC) Techniques (e.g., UHPLC)

Ultra-High-Performance Liquid Chromatography (UHPLC) stands as a powerful technique for the analysis of 3-Fluoro-6-methoxyphenethyl acetate (B1210297). This method is particularly suited for compounds that are non-volatile or thermally labile. By utilizing columns with smaller particle sizes (typically sub-2 µm), UHPLC systems operate at higher pressures, leading to significantly increased resolution, faster analysis times, and improved sensitivity compared to traditional HPLC.

For the analysis of 3-Fluoro-6-methoxyphenethyl acetate, a reversed-phase UHPLC method would likely be employed. In this setup, a nonpolar stationary phase is used with a polar mobile phase. The separation is based on the hydrophobic interactions between the analyte and the stationary phase. A typical mobile phase might consist of a gradient mixture of water and an organic solvent such as acetonitrile (B52724) or methanol, often with additives like formic acid or ammonium (B1175870) formate (B1220265) to improve peak shape and ionization efficiency for subsequent mass spectrometry detection.

Table 1: Illustrative UHPLC Parameters for Analysis of a Phenethyl Acetate Derivative

ParameterValue
Column C18 Reversed-Phase (e.g., 2.1 x 50 mm, 1.7 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Column Temperature 40 °C
Injection Volume 1-5 µL
Detector UV-Vis or Mass Spectrometer

Gas Chromatography (GC) Techniques

Gas chromatography is another principal separation technique that is well-suited for volatile and thermally stable compounds. Given the structure of this compound, it is amenable to GC analysis. In GC, the sample is vaporized and injected into the head of a chromatographic column. The separation is achieved based on the compound's boiling point and its interaction with the stationary phase.

A capillary column with a non-polar or mid-polar stationary phase, such as a polysiloxane-based phase, would be appropriate for this analysis. The use of a flame ionization detector (FID) can provide excellent sensitivity for quantification, while coupling the GC system to a mass spectrometer offers definitive identification.

Hyphenated Techniques for Comprehensive Analysis

Hyphenated techniques, which couple a separation method with a detection method like mass spectrometry, provide a powerful tool for the unambiguous identification and quantification of analytes.

LC-Quadrupole Time-of-Flight-High-Resolution Mass Spectrometry (LC-QTOF-HRMS)

The coupling of UHPLC with Quadrupole Time-of-Flight High-Resolution Mass Spectrometry (QTOF-HRMS) represents a state-of-the-art analytical approach. This technique provides highly accurate mass measurements, typically with mass errors of less than 5 ppm. This high mass accuracy allows for the determination of the elemental composition of the parent ion of this compound, as well as its fragments, leading to a very high degree of confidence in its identification. The QTOF analyzer also allows for the collection of full-scan spectral data, enabling retrospective analysis for other compounds of interest without the need for re-injection.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a robust and widely used hyphenated technique for the analysis of volatile compounds. Following separation on the GC column, the analyte enters the mass spectrometer's ion source, where it is typically ionized by electron ionization (EI). EI is a high-energy ionization technique that produces a characteristic and reproducible fragmentation pattern. This fragmentation pattern, often referred to as a "mass spectrum," serves as a chemical fingerprint, allowing for the identification of the compound by comparison to spectral libraries.

Table 2: Predicted GC-MS Fragmentation for this compound

Ion DescriptionPredicted m/z
Molecular Ion [M]⁺ 212.08
Fragment 1 [M-CH₃CO]⁺
Fragment 2 [M-CH₃COOH]⁺
Fragment 3 [Fluoromethoxyphenyl]⁺

Tandem Mass Spectrometry (MS/MS) Approaches

Tandem mass spectrometry, or MS/MS, adds another layer of specificity to the analysis. This technique can be coupled with either LC or GC. In an MS/MS experiment, a specific parent ion (precursor ion) of the analyte is selected in the first mass analyzer. This selected ion is then subjected to fragmentation in a collision cell, and the resulting product ions are analyzed in a second mass analyzer.

This process, known as selected reaction monitoring (SRM) or multiple reaction monitoring (MRM), is exceptionally selective and sensitive. By monitoring a specific precursor-to-product ion transition, chemical noise is significantly reduced, allowing for very low detection and quantification limits. For this compound, specific transitions from its molecular ion to characteristic fragment ions would be monitored for highly selective quantification.

Radiochemical Synthesis and Evaluation for Research Probes (e.g., Positron Emission Tomography Tracers)

The development of a new PET tracer is a multistep process that begins with the synthesis of a non-radioactive standard and a suitable precursor for radiolabeling. This is followed by the development of a robust radiosynthesis procedure, and finally, a thorough in vitro and in vivo evaluation of the resulting radiotracer.

General Radiosynthesis Approaches

The most common radionuclide used in PET is fluorine-18 (B77423) ([18F]), owing to its near-ideal physical and nuclear characteristics, including a 109.8-minute half-life which allows for multi-step synthesis and distribution. mdpi.com The introduction of [18F] into a molecule like this compound would typically involve nucleophilic substitution.

A hypothetical radiosynthesis for [18F]this compound would likely start with a precursor molecule where the fluorine atom is replaced with a good leaving group, such as a nitro group, a trimethylammonium salt, or a halogen like bromine or iodine. This precursor would then be reacted with [18F]fluoride, which is produced in a cyclotron.

The general steps for such a radiosynthesis are as follows:

Production of [18F]Fluoride: This is typically achieved by proton bombardment of [18O]water in a cyclotron.

[18F]Fluoride Processing: The aqueous [18F]fluoride is then treated to make it reactive for nucleophilic substitution. This often involves trapping the [18F]fluoride on an anion exchange resin, eluting it with a solution containing a phase transfer catalyst (like Kryptofix 2.2.2) and a base (such as potassium carbonate), and then drying the mixture. radiologykey.com

Nucleophilic Substitution: The dried, reactive [18F]fluoride is then reacted with the chosen precursor in a suitable organic solvent at an elevated temperature. radiologykey.com

Purification: After the reaction, the desired radiolabeled compound must be separated from unreacted [18F]fluoride, the precursor, and any byproducts. This is typically achieved using high-performance liquid chromatography (HPLC). radiologykey.com

Formulation: The purified radiotracer is then formulated in a physiologically compatible solution for in vivo studies.

Modern approaches to radiosynthesis often employ automated synthesis modules or microfluidic devices to improve reaction efficiency, reduce synthesis time, and minimize radiation exposure to the chemist. researchgate.net Microfluidic systems, in particular, offer advantages such as high surface-to-volume ratios, leading to faster heating and cooling, which can significantly reduce reaction times and improve yields. researchgate.net

Evaluation of Research Probes

Once a radiotracer is synthesized, it must undergo a rigorous evaluation to determine its suitability as a research probe. This evaluation includes:

Radiochemical Purity and Identity: The radiochemical purity of the final product is determined, typically by radio-HPLC, to ensure that the radioactivity is associated with the desired compound. Co-injection with a non-radioactive standard confirms the identity of the radiotracer.

Specific Activity: This is a measure of the amount of radioactivity per unit mass of the compound and is a critical parameter for PET tracers to avoid pharmacological effects from the injected mass.

In Vitro Stability: The stability of the radiotracer is assessed in various biological media, such as plasma or serum, to ensure it does not rapidly metabolize into other radioactive species that could confound the PET signal.

In Vivo Biodistribution and Imaging: The radiotracer is administered to animal models, and its distribution throughout the body is monitored over time using PET imaging. This helps to determine the uptake of the tracer in the target organ or tissue, as well as its clearance from the body. For a novel tracer, this would involve identifying its biological target and assessing its ability to bind to that target with high affinity and selectivity.

The table below outlines the key parameters that would be assessed during the evaluation of a hypothetical [18F]this compound as a PET tracer, with typical values seen for other successful PET probes.

ParameterDescriptionTypical Target Value
Radiochemical Yield The percentage of the starting radioactivity that is incorporated into the final product, corrected for radioactive decay.>10%
Radiochemical Purity The percentage of the total radioactivity in the final product that is in the desired chemical form.>95%
Specific Activity The amount of radioactivity per unit of mass of the compound at the end of synthesis.>37 GBq/µmol
In Vitro Stability The percentage of the intact radiotracer remaining after incubation in plasma for a specified time.>95% at 1 hour
Target-to-Background Ratio The ratio of the radioactivity concentration in the target tissue to that in a non-target reference tissue, as determined by PET imaging.>2

Future Directions and Emerging Research Avenues for 3 Fluoro 6 Methoxyphenethyl Acetate Research

Development of Novel and Efficient Synthetic Methodologies

There are no published synthetic routes for 3-Fluoro-6-methoxyphenethyl acetate (B1210297). Research in this area would first require the development of a reliable method to synthesize the parent alcohol, 3-Fluoro-6-methoxyphenethyl alcohol, followed by an acetylation step.

Elucidation of Further Biological Targets and Mechanisms of Action

Without any biological studies on 3-Fluoro-6-methoxyphenethyl acetate, its biological targets and mechanism of action remain unknown. Future research would need to involve initial screening against a variety of biological assays to identify any potential activity.

Exploration of Structure-Activity Relationships for Targeted Modulations and Derivative Design

Structure-activity relationship (SAR) studies are contingent on having a lead compound with known biological activity. As there is no data on the biological effects of this compound, no SAR studies have been conducted.

Integration of In Silico and In Vitro Approaches for Compound Optimization and Lead Discovery

Computational (in silico) and laboratory-based (in vitro) studies are used to predict and confirm the activity and properties of compounds. The lack of any initial data for this compound means that no such integrated optimization or lead discovery efforts have been reported.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-Fluoro-6-methoxyphenethyl acetate, and how can reaction conditions be optimized for high purity?

  • Methodology :

  • Friedel-Crafts Acylation : Introduce the acetyl group to a pre-functionalized fluoromethoxy aromatic precursor. Use Lewis acids (e.g., AlCl₃) in anhydrous dichloromethane (DCM) under nitrogen .
  • Esterification : React 3-fluoro-6-methoxyphenethyl alcohol with acetic anhydride in the presence of catalytic H₂SO₄. Purify via column chromatography using ethyl acetate/hexane gradients (1:4 to 1:2 v/v) .
  • Optimization : Monitor reaction progress via TLC (silica GF254 plates). Adjust stoichiometry (1.2:1 molar ratio of acetic anhydride to alcohol) and temperature (60–80°C) to minimize side products like diacetylated derivatives.

Q. How should researchers characterize this compound using spectroscopic and chromatographic techniques?

  • Methodology :

  • NMR : Use ¹H NMR (400 MHz, CDCl₃) to identify methoxy (δ 3.75–3.85 ppm) and acetate methyl (δ 2.05–2.15 ppm) groups. ¹⁹F NMR (376 MHz) detects the fluorine environment (δ -110 to -120 ppm) .
  • Mass Spectrometry : High-resolution ESI-MS confirms molecular ion [M+H]⁺ at m/z 227.08 (calculated for C₁₁H₁₂FO₃). Compare with NIST reference libraries for fragmentation patterns .
  • HPLC : Use a C18 column (MeOH:H₂O = 70:30) to assess purity (>98%) and detect hydrolyzed byproducts (e.g., 3-fluoro-6-methoxyphenethyl alcohol) .

Q. What stability considerations are critical for storing and handling this compound?

  • Methodology :

  • Hydrolysis Sensitivity : Test stability in aqueous buffers (pH 2–9) at 25°C. Use HPLC to quantify degradation; observe accelerated hydrolysis under alkaline conditions (t₁/₂ < 24 hours at pH 9) .
  • Storage : Store desiccated at -20°C in amber vials to prevent photodegradation. Avoid prolonged exposure to humid environments, which promote ester cleavage .

Advanced Research Questions

Q. How do electronic effects of the 3-fluoro and 6-methoxy substituents influence the reactivity of the acetate group in nucleophilic environments?

  • Methodology :

  • Computational Modeling : Perform DFT calculations (B3LYP/6-31G*) to map electron density distribution. The fluorine’s electron-withdrawing effect increases the acetate carbonyl’s electrophilicity, enhancing susceptibility to nucleophilic attack (e.g., by esterases) .
  • Kinetic Studies : Compare hydrolysis rates with analogs (e.g., 3-chloro-6-methoxy derivatives) using UV-Vis spectroscopy. Fluorine’s strong inductive effect correlates with 20% faster hydrolysis vs. chloro-substituted analogs .

Q. What strategies resolve contradictions in reported spectroscopic data for fluorinated methoxy phenethyl esters?

  • Methodology :

  • Cross-Validation : Replicate NMR conditions (solvent, temperature) from conflicting studies. For example, ¹³C NMR chemical shifts for the quaternary fluorine-bearing carbon may vary by ±2 ppm due to solvent polarity .
  • Crystallography : If available, use single-crystal X-ray diffraction to confirm molecular geometry and substituent orientations, resolving ambiguities in NOESY or COSY assignments .

Q. How can this compound serve as a probe for studying esterase-mediated drug metabolism?

  • Methodology :

  • In Vitro Assays : Incubate with human liver microsomes (HLMs) and NADPH cofactor. Quantify hydrolysis products via LC-MS/MS. Compare kinetic parameters (Km, Vmax) with control substrates (e.g., 4-nitrophenyl acetate) .
  • Inhibitor Screening : Co-administer with esterase inhibitors (e.g., bis-4-nitrophenyl phosphate) to identify metabolic pathways. Fluorine’s presence may alter binding affinity to carboxylesterases .

Key Considerations for Researchers

  • Contradictions : Discrepancies in reported synthetic yields (40–75%) may arise from trace moisture in reactions. Use molecular sieves or rigorous drying protocols .
  • Advanced Applications : Explore fluorinated analogs in PET imaging by substituting ¹⁸F for stable fluorine, leveraging similar synthetic pathways .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.